molecular formula C12H8N2O B12996897 6-Oxo-2-phenyl-1,6-dihydropyridine-3-carbonitrile

6-Oxo-2-phenyl-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B12996897
M. Wt: 196.20 g/mol
InChI Key: HMCPBPSYGLMXQN-UHFFFAOYSA-N
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Description

6-Oxo-2-phenyl-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of organic compounds known as phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-oxo-2-phenyl-1,6-dihydropyridine-3-carbonitrile involves the reaction of tricyanopyridine with iodopropane in acetonitrile under reflux conditions for 15 hours. The resulting product, 3-cyano-1-propylpyridin-1-ium, is then reacted with phenyl magnesium bromide in acetone under light-avoiding conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored as a convenient and efficient method for producing this compound .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-2-phenyl-1,6-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

6-Oxo-2-phenyl-1,6-dihydropyridine-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-oxo-2-phenyl-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to specific receptors or enzymes, thereby influencing cellular functions. Detailed studies on its mechanism of action are ongoing to fully elucidate its effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile
  • 6-(5-Bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile
  • Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate

Uniqueness

6-Oxo-2-phenyl-1,6-dihydropyridine-3-carbonitrile is unique due to its specific structural features and the range of reactions it can undergo.

Properties

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

6-oxo-2-phenyl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C12H8N2O/c13-8-10-6-7-11(15)14-12(10)9-4-2-1-3-5-9/h1-7H,(H,14,15)

InChI Key

HMCPBPSYGLMXQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=O)N2)C#N

Origin of Product

United States

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